5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-aminopropyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an isoindole core and a piperidinyl group, making it a valuable molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-aminopropyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with an appropriate isoindole derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-[(2-aminopropyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
5-[(2-aminopropyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-[(2-aminopropyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory properties, thalidomide shares structural similarities with the isoindole core.
Pomalidomide: Another derivative with significant biological activity, used in treating multiple myeloma.
Lenalidomide: Similar in structure and function, lenalidomide is used for its anti-inflammatory and anti-cancer properties.
Uniqueness
What sets 5-[(2-aminopropyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which allows for diverse chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research .
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[2-aminopropyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(18)8-20(2)10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)19-15(13)23/h3-4,7,9,13H,5-6,8,18H2,1-2H3,(H,19,22,23) |
InChI Key |
BCIFLFLNTDOBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.